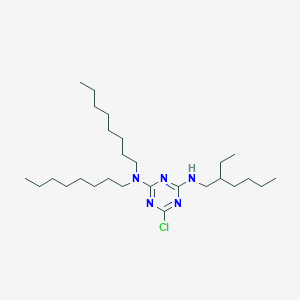
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, ethylhexyl, and dioctyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 6-chloro-1,3,5-triazine with 2-ethylhexylamine and dioctylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO~4~) or reducing agents like sodium borohydride (NaBH~4~) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazines, while hydrolysis can lead to the formation of triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloro and alkyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dipropyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of long alkyl chains enhances its lipophilicity, making it more suitable for certain applications compared to its analogues.
Eigenschaften
CAS-Nummer |
870485-50-0 |
|---|---|
Molekularformel |
C27H52ClN5 |
Molekulargewicht |
482.2 g/mol |
IUPAC-Name |
6-chloro-4-N-(2-ethylhexyl)-2-N,2-N-dioctyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H52ClN5/c1-5-9-12-14-16-18-21-33(22-19-17-15-13-10-6-2)27-31-25(28)30-26(32-27)29-23-24(8-4)20-11-7-3/h24H,5-23H2,1-4H3,(H,29,30,31,32) |
InChI-Schlüssel |
BMUKJYHXFMAHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C1=NC(=NC(=N1)NCC(CC)CCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


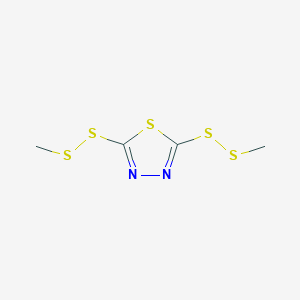
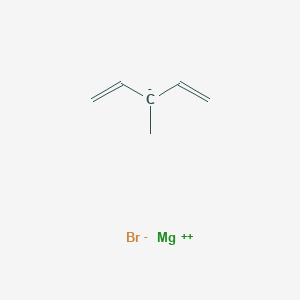

![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
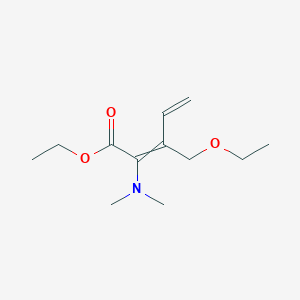
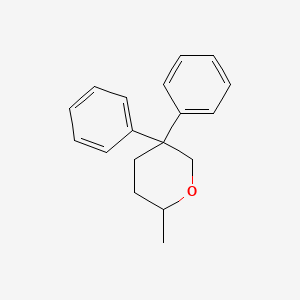
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)
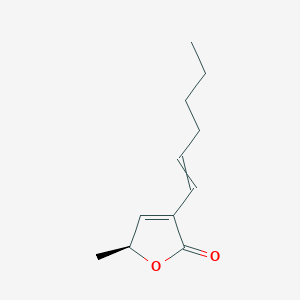
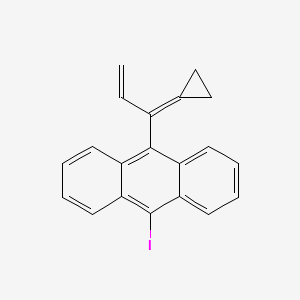

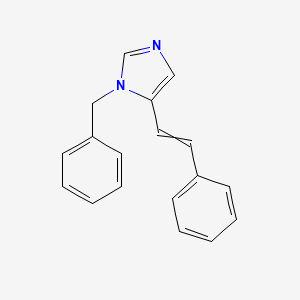
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
